molecular formula C12H12O2S B8273167 Ethyl 2H-1-benzothiopyran-4-carboxylate

Ethyl 2H-1-benzothiopyran-4-carboxylate

Cat. No. B8273167
M. Wt: 220.29 g/mol
InChI Key: NVGGKNGJXNSXEW-UHFFFAOYSA-N
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Patent
US05276053

Procedure details

In a manner similar to that described in Example 15, ethyl 3,4-dihydro-4-hydroxy-2H-1-benzothiopyran-4-carboxylate (16 g) was dehydrated in refluxing toluene to give in quantitative yield after chromatography the title compound as a mobil oil (15.4 g).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5][CH2:4][CH2:3]1>C1(C)C=CC=CC=1>[S:5]1[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[C:2]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:3][CH2:4]1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
OC1(CCSC2=C1C=CC=C2)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1CC=C(C2=C1C=CC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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